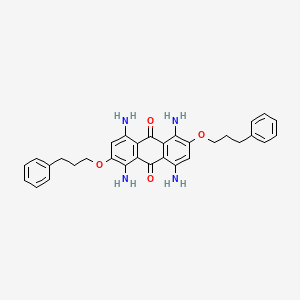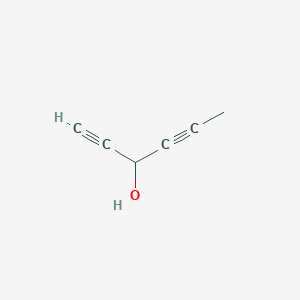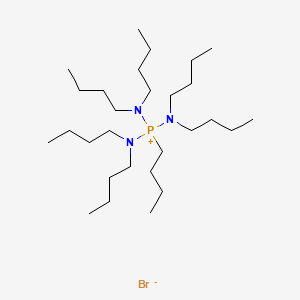
Butyltris(dibutylamino)phosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyltris(dibutylamino)phosphonium bromide is a tertiary phosphine compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonium cation with three dibutylamino groups and a butyl group, paired with a bromide anion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of butyltris(dibutylamino)phosphonium bromide typically involves the reaction of a phosphine precursor with dibutylamine and butyl bromide. One common method is the quaternization of tris(dibutylamino)phosphine with butyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity.
化学反応の分析
Types of Reactions: Butyltris(dibutylamino)phosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide anion is replaced by other nucleophiles.
Oxidation Reactions: The phosphonium cation can be oxidized to form phosphine oxides under specific conditions.
Reduction Reactions: The compound can be reduced to form phosphines with lower oxidation states.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and thiolates.
Oxidizing Agents: Oxidation reactions often involve agents such as hydrogen peroxide or oxygen.
Reducing Agents: Reduction reactions may use agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phosphonium salts can be formed.
Oxidation Products: Phosphine oxides are the primary products of oxidation reactions.
Reduction Products: Reduced phosphines are the main products of reduction reactions.
科学的研究の応用
Butyltris(dibutylamino)phosphonium bromide has several scientific research applications:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: The compound is employed in the synthesis of advanced materials, including ionic liquids and polymers.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of butyltris(dibutylamino)phosphonium bromide involves its interaction with various molecular targets. The phosphonium cation can interact with nucleophilic sites on biomolecules or catalysts, facilitating chemical transformations. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile reagent in both organic and inorganic chemistry.
類似化合物との比較
Tris(dibutylamino)phosphine: Similar in structure but lacks the butyl group and bromide anion.
Tetrabutylphosphonium Bromide: Contains four butyl groups instead of dibutylamino groups.
Triphenylphosphonium Bromide: Contains phenyl groups instead of butyl and dibutylamino groups.
Uniqueness: Butyltris(dibutylamino)phosphonium bromide is unique due to its combination of butyl and dibutylamino groups, which impart distinct chemical properties. This combination allows for specific interactions and reactivity patterns that are not observed in other phosphonium compounds.
特性
CAS番号 |
73790-36-0 |
|---|---|
分子式 |
C28H63BrN3P |
分子量 |
552.7 g/mol |
IUPAC名 |
butyl-tris(dibutylamino)phosphanium;bromide |
InChI |
InChI=1S/C28H63N3P.BrH/c1-8-15-22-29(23-16-9-2)32(28-21-14-7,30(24-17-10-3)25-18-11-4)31(26-19-12-5)27-20-13-6;/h8-28H2,1-7H3;1H/q+1;/p-1 |
InChIキー |
UBNYLJTYNNZRLJ-UHFFFAOYSA-M |
正規SMILES |
CCCCN(CCCC)[P+](CCCC)(N(CCCC)CCCC)N(CCCC)CCCC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


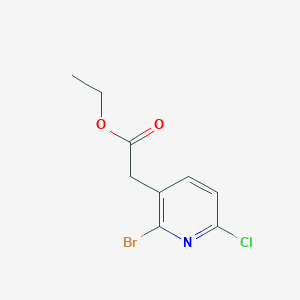
![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)
![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
![6-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13141370.png)

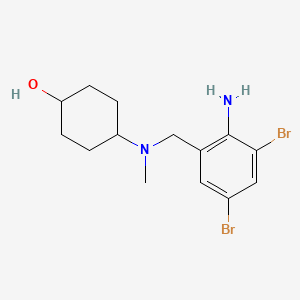
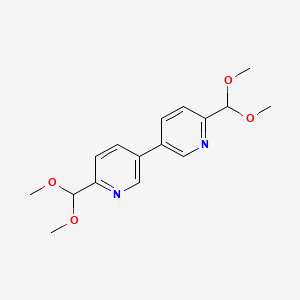
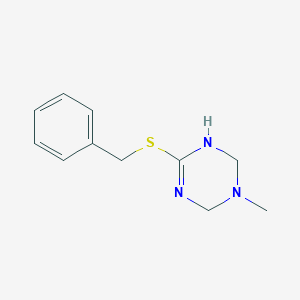

![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)
![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)

